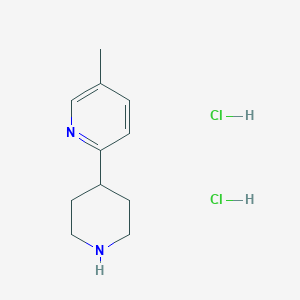

5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride represents a class of organic compounds known for their complex molecular structures and versatile chemical properties. These compounds have been synthesized and analyzed for their potential in various applications, emphasizing their molecular and chemical characteristics.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For instance, a novel compound was synthesized starting from 1-(4-methylbenzyl)piperidin-4-one oxime, reacting with 2-chloro-5-chloromethylpyridine, highlighting a method that could be analogous to the synthesis of 5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride (Xue Si-jia, 2011). Another related synthesis involves the transformation of 2-amino-4-methylpyridine through successive chlorination and condensation steps (Shen Li, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is carried out using techniques like X-ray diffraction, revealing nonplanar molecular structures with specific conformations for the piperidine and pyridine rings. Such analyses provide insights into the spatial arrangement and potential reactivity of the molecule (B. Lakshminarayana et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic attacks, condensation reactions, and transformations leading to various bioactive molecules. The reactivity of these compounds under different conditions can elucidate their chemical properties and potential applications (Haiming Zhang et al., 2009).

Scientific Research Applications

Synthetic Applications

- Synthesis of Bacteriochlorins: The incorporation of a spiro-piperidine unit into synthetic bacteriochlorins, a type of organic compound, has been explored. This approach allows for the tailoring of bacteriochlorin properties, such as spectral properties, through nitrogen derivatization and auxochrome introduction. The spiro-piperidine design maintains the stability and reactivity of the bacteriochlorin, making it useful in various applications, including near-infrared absorbers (Reddy et al., 2013).

Biological and Pharmacological Applications

- Antimycobacterial Activity: A study describes the synthesis of spiro-piperidin-4-ones and their evaluation for antimycobacterial activity. The compounds showed promising results against various Mycobacterium tuberculosis strains, indicating their potential use in tuberculosis treatment (Kumar et al., 2008).

- Corrosion Inhibition: Piperidine derivatives have been studied for their corrosion inhibition properties on iron. These compounds show potential as corrosion inhibitors due to their adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).

Chemical Properties and Structural Analysis

- Crystal Structure Analysis: The crystal structure and bioactivity of a piperidin-4-one derivative were analyzed, providing insights into the molecular conformation and potential bioactive properties of similar compounds (Si-jia, 2011).

- Synthesis and Structural Conformation: Research on the synthesis and structural conformation of novel piperidine-4-one derivatives offers valuable information on the molecular arrangement and potential applications of these compounds in various fields (Lakshminarayana et al., 2010).

properties

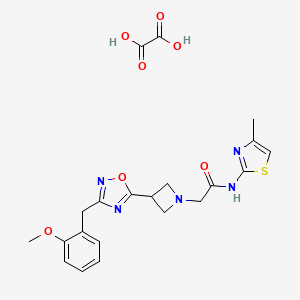

IUPAC Name |

5-methyl-2-piperidin-4-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSCEFYOVPBHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)